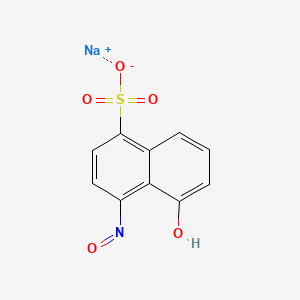![molecular formula C15H15N3O2 B14497063 3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole CAS No. 64317-86-8](/img/structure/B14497063.png)
3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a unique structure combining a pyrrole ring and an indole ring, making it an interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
The synthesis of 3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for such compounds usually involve large-scale synthesis in controlled environments to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize human error .
Analyse Des Réactions Chimiques
3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Common reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: This compound shares the pyrrole ring but lacks the indole structure.
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Similar in having the pyrrole ring, but with an acrylic acid group instead of the indole ring.
2-Acetyl-1-methylpyrrole: Another pyrrole derivative with an acetyl group .
The uniqueness of this compound lies in its combined pyrrole and indole structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64317-86-8 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
3-[1-(1-methylpyrrol-2-yl)-2-nitroethyl]-1H-indole |
InChI |
InChI=1S/C15H15N3O2/c1-17-8-4-7-15(17)13(10-18(19)20)12-9-16-14-6-3-2-5-11(12)14/h2-9,13,16H,10H2,1H3 |
Clé InChI |
PKOXTWKMIJPFQT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


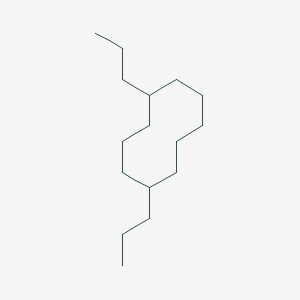



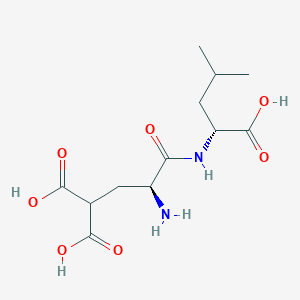
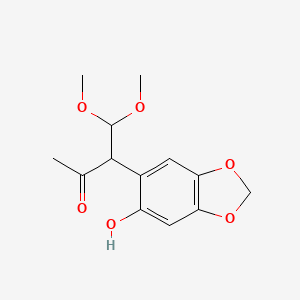
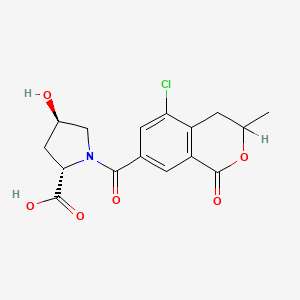
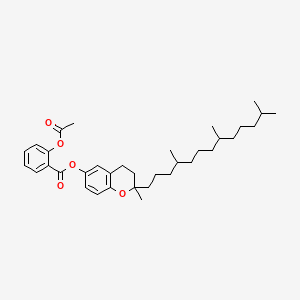

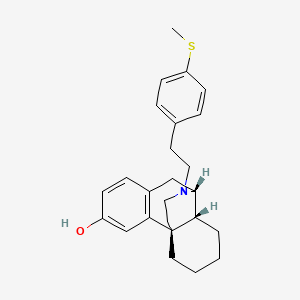
![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

